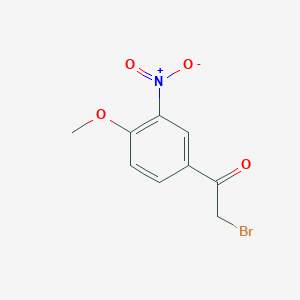

2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone

Descripción general

Descripción

The compound 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a brominated ketone with a methoxy and a nitro group attached to the aromatic ring. This structure suggests potential reactivity typical of halogenated aromatics and could be of interest in various chemical syntheses and applications, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related brominated aromatic ketones has been demonstrated in several studies. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a compound with structural similarities to 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, was achieved using bromine as the brominating reagent, yielding a product with a purity of 90.2% . Another related synthesis involved the preparation of 1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, which was obtained through a sequence of O-benzylation, bromination, and reduction, with an overall yield of about 25% . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of brominated aromatic ketones can be investigated using computational methods, as demonstrated in a study on a pyrazole derivative . The study utilized Gaussian09 software for theoretical calculations, which could be applied to 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone to predict its molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO analysis.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions. For example, 2-bromo-7-methoxytropone reacted with o-aminophenol to yield multiple products, indicating the potential for complex reaction pathways . The reactivity of the bromine atom in such compounds can lead to further functionalization or participation in coupling reactions, which could be relevant for the chemical manipulation of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be influenced by the substituents on the aromatic ring. For instance, the introduction of nitro, chloro, bromo, and methoxy groups can affect the antitumor activity of phenyl-substituted naphthoquinones . The presence of electron-withdrawing or electron-donating groups can alter the compound's reactivity, solubility, and stability. The specific properties of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone would need to be characterized experimentally to determine its suitability for various applications.

Aplicaciones Científicas De Investigación

Synthesis of alpha-Bromoketones

- Scientific Field : Organic Chemistry

- Application Summary : “2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone” is used in the synthesis of alpha-Bromoketones .

- Methods of Application : The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone .

- Results or Outcomes : The synthesis process was successful and the desired product was obtained .

Biological Potential of Indole Derivatives

- Scientific Field : Pharmaceutical Sciences

- Application Summary : Indole derivatives, which can be synthesized using “2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone”, have shown diverse biological activities .

- Methods of Application : The compound is used to synthesize indole derivatives, which are then tested for various biological activities .

- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

α-Bromination Reaction on Acetophenone Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : “2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone” is used in α-bromination reactions on acetophenone derivatives .

- Methods of Application : The compound is used in a bromination reaction to obtain the desired product .

- Results or Outcomes : The experiment was successful, with most students achieving yields exceeding 80% .

Synthesis of m-Aryloxy Phenols

- Scientific Field : Organic Chemistry

- Application Summary : “2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone” can be used in the synthesis of m-aryloxy phenols .

- Methods of Application : The compound is used in the demethylation of the corresponding methoxy derivatives by utilizing BBr 3 as a dealkylating agent .

- Results or Outcomes : The synthesis process was successful and the desired product was obtained .

Production of Plastics, Adhesives, and Coatings

- Scientific Field : Material Science

- Application Summary : m-Aryloxy phenols, which can be synthesized using “2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone”, are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Methods of Application : The compound is used to synthesize m-aryloxy phenols, which are then incorporated into the materials to enhance their properties .

- Results or Outcomes : The materials produced using m-aryloxy phenols showed improved thermal stability and flame resistance .

Propiedades

IUPAC Name |

2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9-3-2-6(8(12)5-10)4-7(9)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPDMBUSCIDXCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428559 | |

| Record name | 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |

CAS RN |

65447-49-6 | |

| Record name | 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)